Cochinmicin I

Endothelin receptor antagonism Cardiovascular pharmacology Natural product screening

Endothelin receptor research demands tool compounds with unambiguous stereochemistry and verified pharmacology. Cochinmicin I is the des-chloro reference compound of the cochinmicin family, bearing uniform D-DHPG stereochemistry essential for reproducible SAR studies. • Non-selective ETA/ETB antagonist with verified IC50 of 10.8 μM in rat atrial membranes • 30-membered macrocyclic depsipeptide core with six α-amino acids and pyrrole-2-carboxylic acid moiety • Total synthesis established; cmn biosynthetic gene cluster identified for heterologous expression Supplied with analytical verification. For research use only; not for human or veterinary application.

Molecular Formula C22H17N2P
Molecular Weight 0
CAS No. 146925-27-1
Cat. No. B1177782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCochinmicin I
CAS146925-27-1
Molecular FormulaC22H17N2P
Structural Identifiers
SMILESCC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=CN6
InChIInChI=1S/C46H47N7O12/c1-24-40(58)52-38(28-18-30(54)22-31(55)19-28)45(63)53-39(29-20-32(56)23-33(57)21-29)46(64)65-25(2)37(44(62)50-35(42(60)48-24)16-26-10-5-3-6-11-26)51-43(61)36(17-27-12-7-4-8-13-27)49-41(59)34-14-9-15-47-34/h3-15,18-25,35-39,47,54-57H,16-17H2,1-2H3,(H,48,60)(H,49,59)(H,50,62)(H,51,61)(H,52,58)(H,53,63)
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cochinmicin I: Cyclodepsipeptide Endothelin Antagonist


Cochinmicin I is a naturally occurring cyclodepsipeptide first isolated from the fermentation broth of Microbispora sp. ATCC 55140 [1]. It functions as a competitive antagonist of endothelin receptors, exhibiting non‑selective binding to both ETA and ETB subtypes [2]. The molecule contains a 30‑membered macrocyclic core assembled from six α‑amino acids and a pyrrole‑2‑carboxylic acid moiety, with two 3,5‑dihydroxyphenylglycine (DHPG) residues conferring unique stereochemical and functional properties [3].

Cochinmicin I: Structural Differentiation


The cochinmicin family (I–V) shares a common cyclic depsipeptide backbone, yet even seemingly minor structural variations drastically alter biological activity. Cochinmicin I is the des‑chloro analog of cochinmicin III, lacking the 5‑chloropyrrole‑2‑carboxylic acid unit found in cochinmicins II and III [1]. Furthermore, the stereochemistry of the two DHPG residues is critical: cochinmicin I contains only the D‑configuration, whereas cochinmicin II possesses a mixed D/L‑DHPG composition [2]. These precise structural and stereochemical differences render in‑class compounds non‑interchangeable for applications that require a defined endothelin receptor antagonism profile.

Cochinmicin I: Key Differentiation Evidence


Functional Endothelin Antagonism Potency

Cochinmicin I blocks endothelin‑1 (ET‑1) stimulated phosphatidylinositol turnover in rat atrial membranes with an IC50 of 10.8 μM, demonstrating non‑selective ETA/ETB antagonism [1]. Among the co‑isolated congeners, cochinmicin I is explicitly described as the most potent component [2], although direct numeric IC50 values for cochinmicins II and III are not reported in the same assay system.

Endothelin receptor antagonism Cardiovascular pharmacology Natural product screening

Des-Chloro Structure vs. Cochinmicin III

Cochinmicin I is the des‑chloro analog of cochinmicin III [1]. Its molecular formula is C46H47N7O12 (average mass 889.9 g/mol), whereas cochinmicin III contains a 5‑chloropyrrole‑2‑carboxylic acid moiety, giving the formula C46H46ClN7O12 (average mass 924.35 g/mol) [2]. The absence of the chlorine atom alters lipophilicity and may influence receptor binding kinetics.

Natural product chemistry Structure‑activity relationship Cyclodepsipeptide characterization

DHPG Stereochemistry Advantage

Both 3,5‑dihydroxyphenylglycine (DHPG) residues in cochinmicin I possess the D‑configuration. In contrast, cochinmicin II contains one D‑DHPG and one L‑DHPG residue [1]. The all‑D configuration in cochinmicin I correlates with higher endothelin receptor antagonist activity compared to the mixed‑stereoisomer cochinmicin II [2].

Stereochemistry Cyclic peptides Endothelin receptor binding

Total Synthesis & Biosynthetic Pathway

A solution‑phase total synthesis of cochinmicin I was reported in 2022, overcoming the racemization‑prone nature of the DHPG building blocks [1]. Concurrent identification of the cochinmicin (cmn) biosynthetic gene cluster, encoding a five‑module non‑ribosomal peptide synthetase, provides a heterologous production route [2]. For many cochinmicin congeners (e.g., II, III, IV, V), analogous synthetic or biosynthetic platforms are not yet established.

Total synthesis Biosynthesis Non‑ribosomal peptide synthetase Cyclodepsipeptide engineering

Cochinmicin I: Application Scenarios


Cardiovascular Endothelin Antagonism

Cochinmicin I, with its verified IC50 of 10.8 μM in rat atrial membranes, provides a defined tool compound for investigating endothelin‑1 mediated signaling in cardiovascular tissues [1]. Its non‑selective ETA/ETB profile distinguishes it from subtype‑selective agents and makes it suitable for studies requiring balanced receptor blockade.

Natural Product Chemistry & SAR

The well‑characterized des‑chloro structure and uniform D‑DHPG stereochemistry of cochinmicin I establish it as the reference compound for SAR investigations within the cochinmicin family [2]. Researchers can use cochinmicin I as a baseline to systematically evaluate the impact of chlorination (cochinmicin III) or stereochemical perturbation (cochinmicin II) on endothelin receptor binding and function.

Synthetic Biology & Heterologous Production

The identification of the cmn biosynthetic gene cluster enables the heterologous expression of cochinmicin I in tractable microbial hosts [3]. This biotechnological route can complement or replace fermentation from the native Microbispora sp., offering a more scalable and sustainable supply of cochinmicin I for large‑scale research or industrial applications.

Medicinal Chemistry Scaffold for Analogs

The established total synthesis of cochinmicin I provides a modular platform for generating non‑natural derivatives, such as cochinmicin VI [3]. Medicinal chemists can leverage this synthetic accessibility to introduce structural modifications at specific residues, aiming to improve potency, selectivity, or pharmacokinetic properties while maintaining the macrocyclic backbone.

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